molecular formula C18H19ClFN3O3S B5340548 N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

Katalognummer B5340548
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: UEBCPXPWFFHDCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma.

Wirkmechanismus

N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide selectively targets BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells by activating downstream signaling pathways. This compound inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways and leading to decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on B-cells. In preclinical studies, this compound has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to decreased survival and proliferation of B-cells. This compound has also been shown to induce apoptosis, or programmed cell death, in B-cells. In clinical trials, this compound has been shown to have significant antitumor activity in patients with relapsed or refractory chronic lymphocytic leukemia and non-Hodgkin lymphoma.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide has several advantages for lab experiments, including its high selectivity for BTK, which minimizes off-target effects. This compound also has good oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. However, this compound has some limitations, including its relatively short half-life and potential for drug-drug interactions.

Zukünftige Richtungen

There are several future directions for the development of N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their antitumor activity. Another potential direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-lives and reduced potential for drug-drug interactions. Additionally, the identification of biomarkers that can predict response to BTK inhibitors may help to optimize patient selection and improve clinical outcomes.

Synthesemethoden

The synthesis of N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide involves a multi-step process that includes the reaction of 2-chloroaniline with 4-fluorobenzenesulfonyl chloride to form N-(2-chlorophenyl)-4-fluorobenzenesulfonamide. This intermediate is then coupled with piperazine to form this compound. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In clinical trials, this compound has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory chronic lymphocytic leukemia and non-Hodgkin lymphoma.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O3S/c19-16-3-1-2-4-17(16)21-18(24)13-22-9-11-23(12-10-22)27(25,26)15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBCPXPWFFHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.